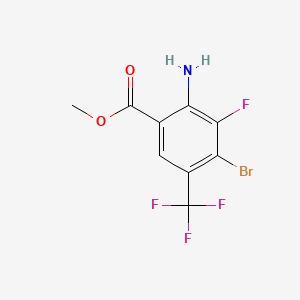

Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate

Description

Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate is a multifunctional aromatic ester featuring a benzoate backbone substituted with amino, bromo, fluoro, and trifluoromethyl groups. The compound’s synthetic utility lies in its ability to undergo further functionalization, such as cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the bromine atom .

Properties

Molecular Formula |

C9H6BrF4NO2 |

|---|---|

Molecular Weight |

316.05 g/mol |

IUPAC Name |

methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C9H6BrF4NO2/c1-17-8(16)3-2-4(9(12,13)14)5(10)6(11)7(3)15/h2H,15H2,1H3 |

InChI Key |

WRWMJRBOEOWGGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1N)F)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate typically involves a multi-step process. One common synthetic route includes:

Reduction: Conversion of the nitro group to an amino group.

Bromination: Introduction of a bromine atom to the benzene ring.

Fluorination: Introduction of a fluorine atom to the benzene ring.

Esterification: Formation of the ester group by reacting with methanol.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

Oxidation: Conversion of the amino group to a nitro group.

Reduction: Reduction of the nitro group back to an amino group.

Substitution: Replacement of one substituent with another, such as halogen exchange.

Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki-Miyaura coupling.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield a nitro compound, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of multiple substituents on the benzene ring can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications in drug design .

Comparison with Similar Compounds

Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate (CAS 1698027-36-9)

Structural Differences :

- Substituents : Replaces bromo (position 4) and fluoro (position 3) with a single chloro group at position 3.

- Molecular Formula: C₁₀H₉ClF₃NO₂ vs. C₁₀H₈BrF₄NO₂ for the target compound.

Key Properties :

- Electronic Effects : The absence of a fluoro group reduces overall electron-withdrawing effects, possibly altering the compound’s acidity or interaction with biological targets.

- Applications : Primarily used as an intermediate in agrochemical synthesis due to its stability and lower cost compared to brominated analogs .

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS 2704827-34-7)

Structural Differences :

- Substituents: Features bromo (position 3), chloro (position 2), and trifluoromethoxy (position 5) groups instead of amino, bromo, fluoro, and trifluoromethyl.

- Molecular Formula: C₁₀H₆BrClF₃O₃ vs. C₁₀H₈BrF₄NO₂ for the target compound.

Key Properties :

- The chloro at position 2 may sterically hinder reactions at adjacent positions .

- Applications: Likely employed in materials science for its enhanced thermal stability and resistance to hydrolysis compared to amino-substituted analogs .

Comparative Data Table

Research Findings and Implications

- Pharmaceutical Relevance : The target compound’s bromo and fluoro substituents make it a candidate for kinase inhibitor synthesis, where halogen bonding enhances target binding .

- Agrochemical Potential: The chloro analog’s stability under acidic conditions suits herbicide development .

- Material Science : The trifluoromethoxy group in CAS 2704827-34-7 improves dielectric properties in polymer matrices .

Biological Activity

Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate is a complex organic compound notable for its unique combination of halogen substituents and an amino group on the aromatic ring. Its molecular formula is C9H6BrF4NO2, with a molecular weight of approximately 316.05 g/mol. This compound has garnered attention in both synthetic chemistry and biological research due to its promising biological activities, particularly in the realm of therapeutic applications.

Chemical Structure and Properties

The structure of this compound features:

- Amino Group : Contributes to potential interactions with biological targets.

- Bromine and Fluorine Atoms : Enhance reactivity and may influence biological activity.

- Trifluoromethyl Group : Known to improve pharmacological properties, such as bioavailability and potency.

The presence of these functional groups makes this compound a candidate for further investigation in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For instance, compounds with bromo or fluoro substituents have shown cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells, with IC50 values ranging from 7.82 to 21.48 μM . The mechanisms often involve cell cycle arrest and modulation of apoptotic pathways.

- Enzyme Interactions : The compound has been studied for its potential as a probe in biochemical assays, particularly in enzyme inhibition. Its unique structure allows for targeted interactions with specific enzymes, which may lead to significant therapeutic applications.

- Photodynamic Activity : The compound exhibits photoactivity, suggesting it may induce structural changes in biological targets upon exposure to light. This characteristic could be leveraged for applications in phototherapy or photodynamic therapy.

Case Studies and Research Findings

Several studies have explored the biological activity of halogenated benzoate derivatives, including this compound:

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound 6h (similar structure) | 7.82 | HepG2 |

| Compound 6i (similar structure) | 10.21 | HCT-116 |

| Standard Drug (e.g., Sorafenib) | 4.17 - 24.06 | Various |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined from primary research.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis indicates that the presence of halogen substituents significantly influences the anticancer potency of these compounds. For example, bromine at the 4-position and fluorine at the 3-position enhance cytotoxic activity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.